Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
Description
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is a cyclopentanecarboxylate derivative featuring a ketone group at the 5-position and two phenyl substituents at the 2- and 3-positions.
Properties
CAS No. |
10498-83-6 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-22-19(21)18-16(20)12-15(13-8-4-2-5-9-13)17(18)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3 |
InChI Key |
XWONOEHGZUPKLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Simmons–Smith Cyclopropanation Followed by Oxidation
This method involves stereoselective cyclopropanation and subsequent oxidation steps:
- Cyclopropanation : Treat allylic alcohol precursors (e.g., compound 21 ) with diiodomethane under Furukawa’s modified Simmons–Smith conditions to form cyclopropane intermediates (e.g., compound 14 ).
- Oxidation : Convert hydroxyl groups to ketones using Dess–Martin periodinane (DMP) in dichloromethane at 0°C (e.g., conversion of 14 to 22 ).
| Step | Reactant | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Allylic alcohol 21 | CH₂Cl₂, diiodomethane, 24h RT | Cyclopropane 14 | 89% |
| 2 | Alcohol 14 | DMP (2.1 eq), CH₂Cl₂, 0°C, 2h | Ketone 22 | 89% |
Samarium(II) Iodide-Induced Tandem Reductive Coupling
A one-step synthesis from bis-α,β-unsaturated esters using SmI₂:
- React bis-α,β-unsaturated esters with SmI₂-Sm-THF in the presence of methanol to induce tandem reductive coupling and Dieckmann condensation.
Example Reaction
$$
\text{Bis-α,β-unsaturated ester} \xrightarrow{\text{SmI₂, THF, MeOH}} \text{Bicyclo[3.3.0]octan-3-one derivative}
$$
- Stereoselective formation of cyclopentanone frameworks.
- Compatible with electron-deficient aromatic systems.
Electrochemical Cyclisation with Aluminum Salts
An electrochemical approach for cyclopentanecarboxylate synthesis:
- Perform electrolysis of methyl cinnamate derivatives in the presence of pre-formed aluminum salts (e.g., AlCl₃).
- Use dichloromethane or 1,4-dibromobutane as dielectrophiles to form five-membered rings.
Stereoselective Hydrocoupling via Electroreduction
This method achieves asymmetric synthesis using chiral auxiliaries:
- Electroreduce Ar-substituted methyl cinnamates in acetonitrile.
- Use (1R)-exo-3-exo-(diphenylmethyl)borneol as a chiral auxiliary to achieve 87–95% enantiomeric excess (ee) in hydrodimers.
- Trans-3,4-diarylcyclopentanones are formed as side products, suggesting applicability for 5-oxo derivatives.
Synthetic Optimization Challenges
- Steric hindrance : Bulky phenyl groups at C-2 and C-3 positions complicate cyclopropanation and oxidation steps, often requiring extended reaction times.
- Purification : Silica gel chromatography (hexane/EtOAc = 5:1) is critical for isolating high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is used in various scientific research fields:
- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
- Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
- Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry: It is utilized in producing specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate () or chromium trioxide ().
- Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride () or sodium borohydride ().
- Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions using reagents like bromine () or nitric acid () under acidic conditions.
Related Compounds
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
The following analysis compares Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate with structurally analogous esters, focusing on molecular properties, physical characteristics, and functional group influences.
Structural and Molecular Properties
Key structural variations among analogs lie in the ester alkyl chain length and substituent positioning. For example:
- This compound : Presumed molecular formula C₁₉H₁₈O₃ (inferred from analogs).
- Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate : Molecular formula C₂₀H₂₀O₃ , confirmed via single-crystal X-ray studies, revealing a planar cyclopentane ring with ester and phenyl groups in equatorial positions .
- Butan-2-yl 5-oxo-2,3-diphenylcyclopentanecarboxylate : Molecular formula C₂₂H₂₄O₃ , with a branched ester chain .
- Pentyl 5-oxo-2,3-diphenylcyclopentanecarboxylate : Molecular formula C₂₃H₂₆O₃ .
Physical Properties
Trends :
- Boiling Point : Increases with ester chain length due to enhanced van der Waals interactions (methyl < ethyl < butyl < pentyl).
- LogP : Longer alkyl chains increase lipophilicity, making pentyl derivatives more membrane-permeable.
- Vapor Pressure : Shorter chains (e.g., methyl) exhibit higher volatility.
Reactivity and Functional Group Influences
- Ester Hydrolysis: Methyl esters are generally more reactive toward hydrolysis than bulkier analogs (e.g., ethyl or pentyl) due to reduced steric hindrance . highlights a related process where methyl esters undergo hydrolysis to yield cyclopentanone intermediates, critical in fungicide synthesis.
- Methyl derivatives may display similar crystallinity but with altered packing efficiencies.
- Safety Profile: While direct data on the methyl compound are lacking, Methyl 3-aminocyclopentanecarboxylate () demonstrates acute oral toxicity (Category 4) and skin irritation. The phenyl and ketone groups in the target compound may mitigate or exacerbate these hazards depending on metabolic pathways.
Biological Activity
Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate (C₁₉H₁₈O₃) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and research findings.
1. Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C₁₉H₁₈O₃
- Molecular Weight: 294.35 g/mol
- CAS Number: 10498-83-6
The compound features a cyclopentanone ring substituted with two phenyl groups and a methoxycarbonyl group. Its structure can be represented as follows:
2. Synthesis
The synthesis of this compound typically involves acyloin-type condensation reactions. One common method includes using sodium sand and dry ether with appropriate starting materials such as ethyl cinnamate . The reaction conditions and yields can vary based on the specific methodology employed.
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
3.2 Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, indicating its potential utility in preventing oxidative stress-related diseases .
3.3 Cytotoxic Effects
Preliminary cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
4. Case Studies
Several case studies have documented the biological activities of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant antibacterial activity against E. coli and S. aureus | Disk diffusion method |
| Study B | Effective free radical scavenging | DPPH assay |
| Study C | Induction of apoptosis in human cancer cell lines | MTT assay |
5. Conclusion
This compound presents promising biological activities, particularly in antimicrobial and antioxidant domains, along with potential anticancer properties. Further research is warranted to explore its mechanism of action and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Electrochemical reduction of methyl cinnamate on boron-doped diamond (BDD) electrodes is a documented method. Under controlled potential and acidic conditions, the compound forms as a minor byproduct (≈5–10% yield) alongside hydrodimerization products. Key parameters include current density (0.5–1.0 mA/cm²), temperature (20–25°C), and electrolyte composition (e.g., H₂SO₄ in MeOH/H₂O). Optimizing solvent polarity and electrode surface area may enhance selectivity .
Q. How is the molecular structure of this compound verified, and what crystallographic data are available?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the closely related ethyl ester analog (Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate), monoclinic C2/c symmetry was confirmed with unit cell parameters: a = 27.4961 Å, b = 7.4008 Å, c = 18.7063 Å, β = 115.389°, Z = 7. Displacement ellipsoids and bond lengths (mean C–C = 0.003 Å) validate the cyclopentanone core and ester conformation .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound during electrochemical reduction?
- Methodological Answer : The compound arises via intramolecular cyclization of a radical intermediate generated during cinnamate reduction. Computational modeling of electron transfer kinetics (e.g., DFT studies) can clarify regioselectivity. Competing pathways (e.g., hydrodimerization vs. cyclization) depend on proton availability and steric effects at the electrode interface. Isotopic labeling (e.g., D₂O) may track protonation sites .
Q. How do substituent effects on the cyclopentanone ring influence reactivity in subsequent derivatization?
- Methodological Answer : The 5-keto group and phenyl substituents enable aldol condensations or Michael additions. For example, hydrolysis of similar esters (e.g., 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate) under basic conditions yields cyclopentanone intermediates for agrochemical synthesis. Steric hindrance from 2,3-diphenyl groups necessitates tailored catalysts (e.g., bulky Lewis acids) .
Q. What analytical challenges arise in characterizing byproducts or impurities in synthesis, and how are they resolved?
- Methodological Answer : High-resolution LC-MS or GC-MS distinguishes the target compound from hydrodimers or open-chain byproducts. For the ethyl analog, SC-XRD resolved ambiguities in stereochemistry. Dynamic NMR (e.g., variable-temperature studies) can probe conformational flexibility caused by the strained cyclopentanone ring .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Electrode pretreatment (e.g., polishing) minimizes surface oxidation, ensuring consistent current distribution .
- Crystallization : Slow evaporation from EtOAc/hexane (1:3) yields diffraction-quality crystals for SC-XRD .
- Byproduct Mitigation : Lowering proton donors (e.g., H₂O content) suppresses hydrodimerization, favoring cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
